

4-(Methoxymethyl)benzoic acid melting point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methoxymethyl)benzoic acid

Cat. No.: B1296673

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An In-depth Technical Guide to the Melting Point of **4-(Methoxymethyl)benzoic Acid**

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the melting point of **4-(Methoxymethyl)benzoic acid** (CAS No: 67003-50-3), a critical physical property for researchers, scientists, and drug development professionals. Beyond simply stating a value, we will explore the scientific principles underpinning accurate melting point determination, present a robust experimental protocol, and discuss the causality behind key procedural choices to ensure data integrity.

Introduction: The Significance of a Melting Point

4-(Methoxymethyl)benzoic acid is a benzoic acid derivative used as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.^[1] Its fundamental physical properties, such as melting point, are the first line of assessment for identity and purity.

The melting point is the temperature at which a substance transitions from a solid to a liquid state.^[2] For a pure, crystalline organic compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. This characteristic "sharp" melting point serves as a reliable criterion for identification. Conversely, the presence of impurities disrupts the crystal lattice, causing a depression of the melting point and a broadening of the melting range.^{[3][4]} Therefore, an accurate melting point determination is not merely a data point; it is a crucial indicator of material purity and consistency, which is paramount in research and drug development.

Reported Melting Point Data for 4-(Methoxymethyl)benzoic Acid

A review of chemical supplier databases and computational predictions reveals some variance in the reported melting point for this compound. It is essential for researchers to be aware of these differences and to rely on experimentally verified data.

Source	Reported Melting Point (°C)	Method
ChemicalBook	123 °C	Experimental
Guidechem	123 °C	Experimental
Chemchart	87.05 °C	Predicted (EPI Suite)

The consensus from experimental data sources indicates a melting point of approximately 123 °C.[1][5] The lower value of 87.05 °C is derived from a computational prediction and should be regarded with caution, as such models can have significant error margins compared to empirical measurement.[6] Discrepancies in experimental values can often be traced to variations in sample purity or experimental technique.

Core Principles for Accurate Melting Point Determination

Achieving an accurate and reproducible melting point measurement is contingent on two pillars: the intrinsic purity of the sample and the integrity of the experimental technique.[7]

Intrinsic Factors: The Role of Purity

The most significant factor affecting a substance's melting point is its chemical purity.[7] Impurities introduce defects into the crystal lattice, which weakens the intermolecular forces holding the solid together.[4] Consequently, less thermal energy is required to overcome these forces, resulting in a melting point depression. As the pure component begins to melt, the impurities become more concentrated in the remaining solid, further depressing the melting point of what is left. This leads to a broadened melting range, a classic indicator of an impure sample.[7] A sharp melting range ($\leq 2^{\circ}\text{C}$) is a strong indication of high purity.[3]

Extrinsic Factors: The Criticality of Experimental Technique

Even with a pure sample, flawed methodology can yield inaccurate results.^[7] Key technical aspects include:

- **Heating Rate:** This is the most common source of experimental error.^[7] If the sample is heated too quickly, the thermometer reading will lag behind the actual temperature of the heating block and the sample. This thermal lag results in an artificially high and broad melting range. A slow heating rate of 1-2°C per minute is crucial for ensuring thermal equilibrium between the sample, the apparatus, and the thermometer.
- **Sample Preparation:** The sample must be completely dry, as residual solvent will act as an impurity.^[8] It should be finely powdered to ensure uniform heat distribution and packed tightly into the capillary tube to a height of 1-2 mm.^[3]^[9] Insufficient or excessive sample can lead to observational errors.
- **Apparatus Calibration:** Laboratory thermometers and automated melting point apparatus can have inaccuracies.^[3] Regular calibration using certified melting point standards with known, sharp melting points is essential for ensuring the trustworthiness of the measurements.

A Self-Validating Protocol for Melting Point Determination

The following protocol, based on the capillary method, is designed as a self-validating system.^[10] Consistency across multiple, careful measurements provides a high degree of confidence in the final reported value.

Experimental Protocol

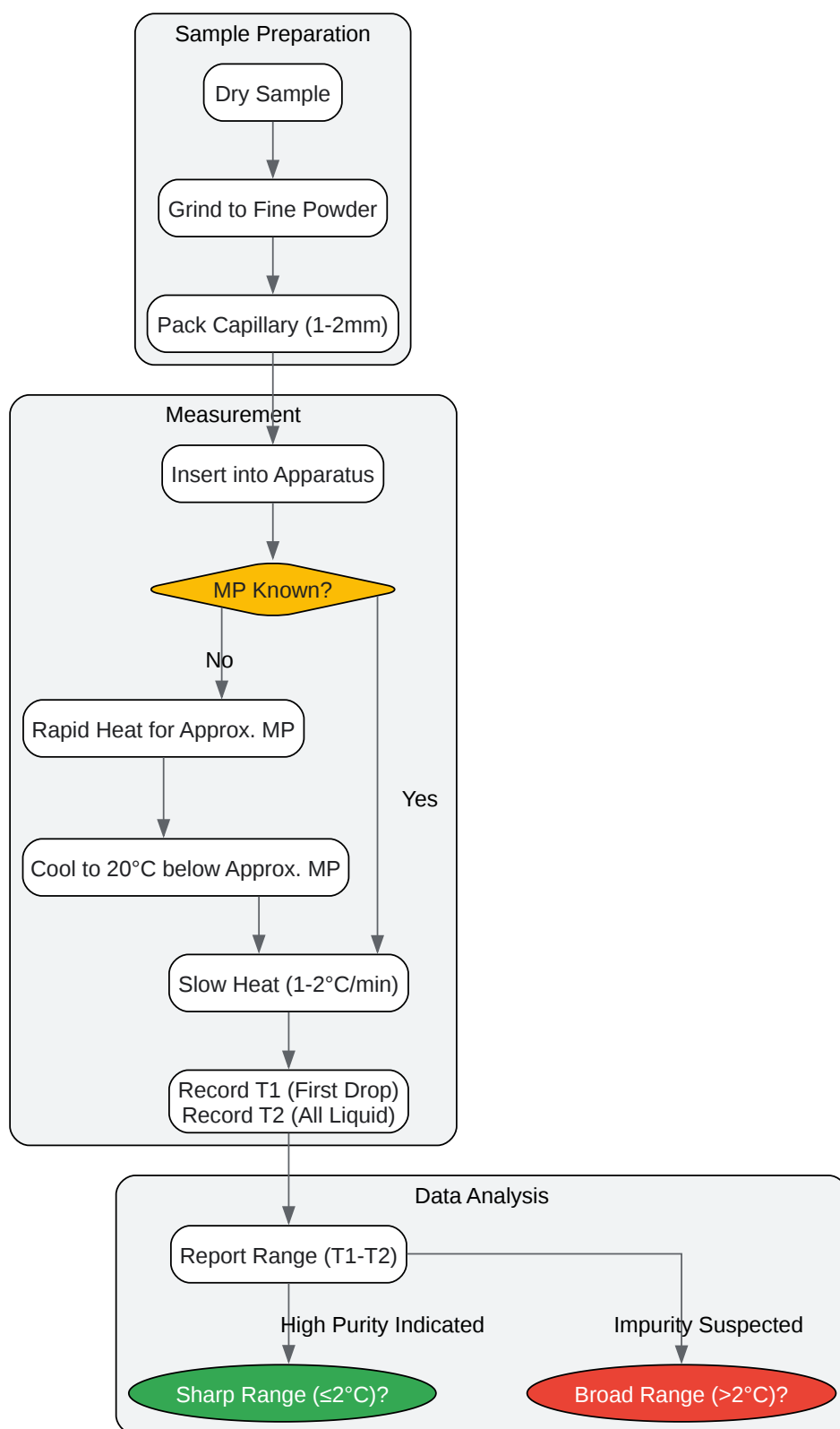
- **Sample Preparation:**
 - Ensure the **4-(Methoxymethyl)benzoic acid** sample is completely dry. If necessary, dry the sample under a vacuum.
 - Place a small amount of the solid on a clean, dry watch glass.

- Crush the sample into a fine, uniform powder using a spatula or mortar and pestle.[3]
- Capillary Tube Loading:
 - Obtain a glass capillary tube sealed at one end.
 - Press the open end of the tube into the powdered sample until a small amount enters the tube.
 - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[8]
 - Alternatively, drop the tube through a long, narrow glass tube onto the benchtop to pack the solid tightly.
 - Repeat until the sample is packed to a height of 1-2 mm.
- Apparatus Setup and Measurement:
 - Insert the packed capillary tube into the heating block of the melting point apparatus.[8]
 - Rapid Determination (if melting point is unknown): Heat the sample rapidly to get an approximate melting point. This provides a target range for the subsequent, more accurate measurements.[3]
 - Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[8]
 - Begin heating at a slow, controlled rate of 1-2°C per minute.
 - Observe the sample closely through the magnified viewfinder.
- Recording the Melting Range:
 - Record the temperature (T1) at which the first drop of liquid appears.[3]
 - Continue heating at the slow rate and record the temperature (T2) at which the last crystal of the solid completely melts into a clear liquid.[3]
 - The melting point is reported as the range T1 – T2.

- Validation and Repetition:
 - Perform at least two careful determinations. Consistent values confirm the accuracy of the measurement. If results are inconsistent, re-evaluate sample preparation and technique.

Workflow Visualization

The following diagram illustrates the logical workflow for obtaining a reliable melting point measurement.



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Caption: Workflow for Accurate Melting Point Determination.

Conclusion

The experimentally determined melting point of pure **4-(Methoxymethyl)benzoic acid** is consistently reported as 123 °C. Deviations from this value, particularly a depressed and broadened melting range, are strong indicators of impurities. Adherence to a meticulous experimental protocol, characterized by proper sample preparation and a slow, controlled heating rate, is non-negotiable for generating trustworthy and reproducible data. For professionals in research and drug development, the accurate determination of this fundamental physical property is the first critical step in validating the identity and ensuring the quality of this important synthetic building block.

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- To cite this document: BenchChem. [4-(Methoxymethyl)benzoic acid melting point]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1296673#4-methoxymethyl-benzoic-acid-melting-point>]

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